

Total Synthesis of Papulacandin C: A Detailed Protocol

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Compound of Interest					
Compound Name:	Papulacandin C				
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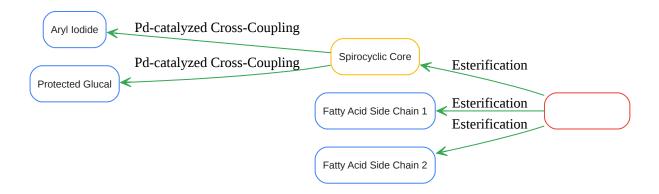
This document provides a detailed protocol for the total synthesis of **Papulacandin C**, a member of the papulacandin family of antifungal agents. These compounds are of significant interest due to their potent in vitro activity against various fungal pathogens, including Candida albicans. The papulacandins function by inhibiting the (1,3)- β -D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis, making it a prime target for antifungal drug development.

The synthetic strategy presented herein is based on the convergent total synthesis of the closely related Papulacandin D, pioneered by the research groups of Denmark and Barrett. The synthesis involves the construction of a common spirocyclic C-arylglycopyranoside core, followed by the attachment of the specific fatty acid side chains that characterize **Papulacandin C**.

I. Retrosynthetic Analysis

The retrosynthetic analysis for **Papulacandin C** involves disconnecting the two fatty acid side chains from the core spirocyclic diglycoside. The core itself is further broken down into a functionalized aryl iodide and a protected glucal derivative. This strategy allows for a modular and convergent synthesis.





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Caption: Retrosynthetic analysis of Papulacandin C.

II. Synthesis of the Spirocyclic Core

The synthesis of the papulacandin spirocyclic core is a key feature of the overall strategy and has been extensively studied. The following protocol is a summary of the key transformations established in the literature.

A. Key Transformations and Data



Step	Reaction	Reagents and Conditions	Yield (%)	Reference
1	Protection of D- glucal	Ac₂O, Pyridine	95	[1][2]
2	Silylation	TBDMSCI, Imidazole, DMF	92	[1][2]
3	Lithiation and Silylation	t-BuLi, THF; then Me ₂ SiHCl	85	[1]
4	Oxidation to Silanol	[RuCl ₂ (p- cymene)] ₂ , H ₂ O, CH ₃ CN	81	[1]
5	Synthesis of Aryl lodide	3,5- Dihydroxybenzoi c acid (multi- step)	~60 (overall)	[1][2]
6	Palladium- catalyzed Cross- Coupling	Pd₂(dba)₃, NaOt- Bu, Toluene, 50 °C	82	[1][2]
7	Deprotection	TBAF, THF	96	[1]
8	Spiroketalization	m-CPBA, NaHCO3, CH2Cl2; then HCl	77 (over two steps)	[3]

B. Experimental Protocols

Step 6: Palladium-catalyzed Cross-Coupling

To a solution of the glucal silanol (1.0 equiv) and the aryl iodide (1.2 equiv) in toluene is added Pd₂(dba)₃ (0.05 equiv) and NaOt-Bu (2.0 equiv). The reaction mixture is degassed and heated to 50 °C for 4-6 hours until the starting materials are consumed (monitored by TLC). The reaction is then cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over Na₂SO₄, filtered, and



concentrated under reduced pressure. The crude product is purified by silica gel chromatography to afford the coupled product.

Step 8: Spiroketalization

To a solution of the coupled product (1.0 equiv) in CH₂Cl₂ at 0 °C is added NaHCO₃ (3.0 equiv) followed by m-CPBA (1.5 equiv). The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous Na₂S₂O₃ and the layers are separated. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, filtered, and concentrated. The crude epoxide is then dissolved in CHCl₃ and treated with a catalytic amount of HCl. The reaction is stirred at room temperature for 1 hour, then quenched with saturated aqueous NaHCO₃. The product is extracted with CH₂Cl₂, dried, and purified by silica gel chromatography to yield the spiroketal core.

III. Synthesis of Papulacandin C Side Chains

Papulacandin C is distinguished from other papulacandins by its two unique fatty acid side chains attached at the C-3 and C-6' positions. The structures of these side chains were elucidated by Traxler et al. in 1980.

- C-3 Acyl Group: (10'R)-10'-hydroxy-8'-methyl-6',8'-decadienoic acid
- C-6' Acyl Group: (2E,4Z)-deca-2,4-dienoic acid

The synthesis of these specific fatty acids is a prerequisite for the final assembly of **Papulacandin C**.

A. Synthesis of (10'R)-10'-hydroxy-8'-methyl-6',8'-decadienoic acid

A detailed synthetic protocol for this chiral hydroxy fatty acid is not readily available in the initial search results and would require a dedicated multi-step synthesis, likely involving asymmetric reactions to establish the stereocenter.

B. Synthesis of (2E,4Z)-deca-2,4-dienoic acid



The synthesis of (2E,4Z)-dienoic acids has been reported in the literature, often employing stereoselective Wittig-type reactions or other coupling methodologies.

IV. Final Assembly of Papulacandin C

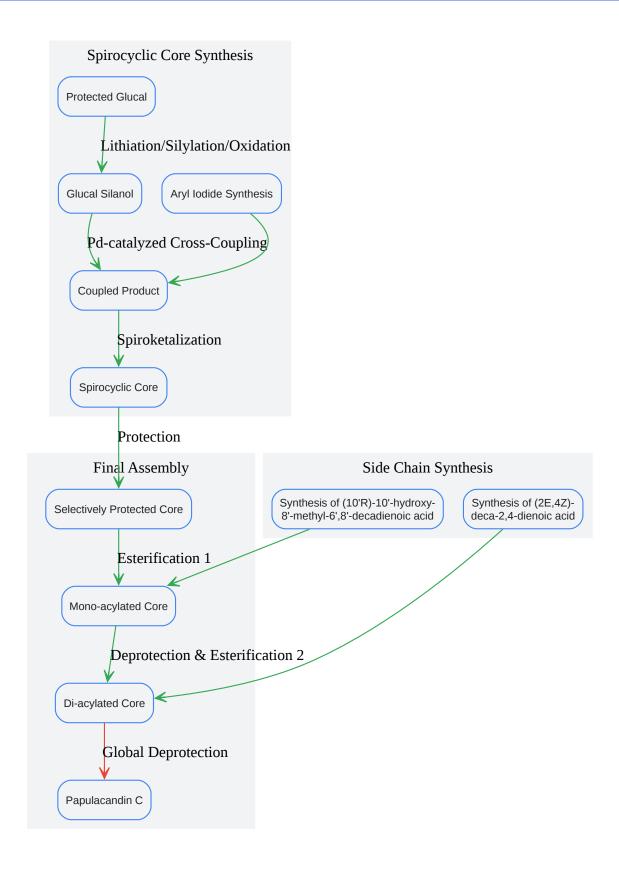
The final stage of the total synthesis involves the esterification of the spirocyclic core with the two synthesized fatty acid side chains. This requires selective protection and deprotection of the hydroxyl groups on the sugar moieties to direct the acylation to the desired positions.

A. Proposed Esterification Protocol

- Selective Protection: The hydroxyl groups at positions other than C-3 and C-6' of the spirocyclic core are protected using appropriate protecting groups (e.g., silyl ethers).
- First Esterification (C-3): The free hydroxyl group at the C-3 position is esterified with the protected (10'R)-10'-hydroxy-8'-methyl-6',8'-decadienoic acid using a suitable coupling reagent such as DCC/DMAP or by forming a mixed anhydride.
- Selective Deprotection: The protecting group at the C-6' position is selectively removed.
- Second Esterification (C-6'): The newly freed hydroxyl group at the C-6' position is then acylated with (2E,4Z)-deca-2,4-dienoic acid.
- Global Deprotection: All remaining protecting groups are removed under appropriate conditions to yield Papulacandin C.

V. Workflow Diagram





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Caption: Overall workflow for the total synthesis of **Papulacandin C**.



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